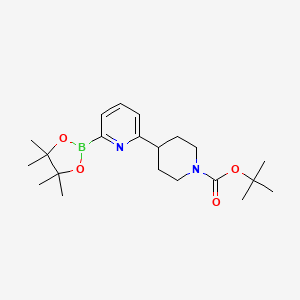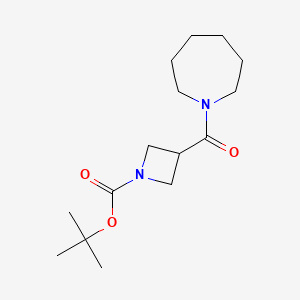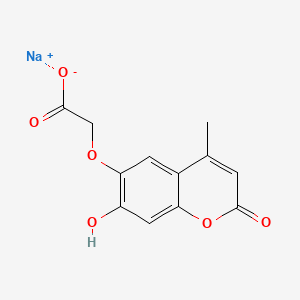
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester: is a boronic ester derivative that is widely used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic acid pinacol ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: This is achieved by reacting pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the N-Boc-piperidin-4-yl Group: This step involves the protection of piperidine with a tert-butoxycarbonyl (Boc) group, followed by its introduction to the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of pyridine-2-boronic acid and pinacol.
Catalytic Reactions: Use of efficient catalysts to ensure high yield and purity.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester. It forms carbon-carbon bonds by coupling with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Substitution Reactions: Nucleophilic substitution reactions can introduce various functional groups to the pyridine ring.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are frequently used solvents.
Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Plays a role in catalytic cycles of various organic reactions.
Biology and Medicine:
Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for biological studies.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic properties.
Agrochemicals: Employed in the development of agrochemical products.
Mécanisme D'action
The primary mechanism of action of 6-(N-Boc-piperidin-4-yl)pyridine-2-boronic acid pinacol ester is through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic ester transfers its organic group to the palladium center.
Reductive Elimination: The palladium catalyst forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride
Uniqueness:
- Functional Group Diversity: The presence of both the N-Boc-piperidin-4-yl group and the boronic acid pinacol ester group makes it a versatile intermediate.
- Reactivity: Its reactivity in Suzuki-Miyaura cross-coupling is superior due to the stability and ease of handling of the boronic ester group.
- Applications: Its applications span across various fields including medicinal chemistry, material science, and agrochemicals, making it a compound of significant interest.
Propriétés
Formule moléculaire |
C21H33BN2O4 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
tert-butyl 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O4/c1-19(2,3)26-18(25)24-13-11-15(12-14-24)16-9-8-10-17(23-16)22-27-20(4,5)21(6,7)28-22/h8-10,15H,11-14H2,1-7H3 |
Clé InChI |
RWOYJOZMUYDXFM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)



![2-Butan-2-yl-5,7-dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B15126899.png)

![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)

![dimethyl-octadecyl-[3-(trimethylazaniumyl)propyl]azanium;chloride](/img/structure/B15126920.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)

![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)
![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)
